molecular formula C21H22N2O B5002481 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide

1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide

Cat. No.: B5002481
M. Wt: 318.4 g/mol
InChI Key: JQTOJLJEIRRHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide is an organic compound that features a piperidine ring substituted with an anthracen-9-ylmethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Piperidine-3-carboxamide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide is unique due to the presence of both the anthracene moiety and the piperidine ring, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(anthracen-9-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c22-21(24)17-8-5-11-23(13-17)14-20-18-9-3-1-6-15(18)12-16-7-2-4-10-19(16)20/h1-4,6-7,9-10,12,17H,5,8,11,13-14H2,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTOJLJEIRRHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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